(4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate
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Overview
Description
(4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate is an organic compound that features both a formyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate typically involves the reaction of 4-formylphenyl acetate with 2-nitrophenyl sulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of automated reactors and advanced purification methods.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 4-Formylbenzoic acid.
Reduction: 2-Aminophenyl sulfanyl acetate.
Substitution: Various substituted phenyl sulfanyl acetates depending on the nucleophile used.
Scientific Research Applications
(4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. The sulfanyl group can interact with thiol groups in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
(4-Nitrophenyl) 2-(2-nitrophenyl)sulfanylacetate: Similar structure but with an additional nitro group.
(4-Formylphenyl) 2-(2-aminophenyl)sulfanylacetate: Similar structure but with an amine group instead of a nitro group.
(4-Formylphenyl) 2-(2-hydroxyphenyl)sulfanylacetate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: (4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate is unique due to the presence of both a formyl and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(4-formylphenyl) 2-(2-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-9-11-5-7-12(8-6-11)21-15(18)10-22-14-4-2-1-3-13(14)16(19)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYWHCXMRHKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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